molecular formula C19H28N4O3S2 B2963025 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine CAS No. 672950-65-1

4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine

Cat. No.: B2963025
CAS No.: 672950-65-1
M. Wt: 424.58
InChI Key: OBUDFPHGLHRBOT-UHFFFAOYSA-N
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Description

4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a synthetic organic compound characterized by a complex structure involving a triazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine generally involves multiple steps:

  • Formation of the triazole ring: : This involves the cyclization of appropriate precursors under acidic or basic conditions.

  • Combination with the piperidine ring: : This step involves nucleophilic substitution or coupling reactions to combine the triazole intermediate with a piperidine derivative.

Industrial Production Methods: On an industrial scale, the synthesis would typically employ optimized conditions for each step, including the use of catalysts and controlling temperature and pressure to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The sulfur atom in the isopropylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the sulfonyl group to produce thiol derivatives.

  • Substitution: : The triazole ring and piperidine can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Hydrogen peroxide, mCPBA (meta-Chloroperoxybenzoic acid)

  • Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

  • Substitution: : Halogens, nucleophiles like amines or thiols

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Thiols, sulfides

  • Substitution: : Various substituted derivatives depending on the reagent used

Scientific Research Applications

The compound finds applications in multiple domains:

  • Chemistry: : Used as an intermediate in organic synthesis, especially in creating complex molecules.

  • Biology: : May serve as a probe in studying enzymatic reactions or cellular processes involving triazole and piperidine-containing molecules.

  • Medicine: : Potential pharmaceutical applications due to its structural resemblance to bioactive molecules.

  • Industry: : Utilized in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The compound’s mechanism of action largely depends on its interaction with molecular targets in biological systems:

  • Molecular Targets and Pathways: : Triazole and piperidine moieties may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds or ionic interactions, influencing biological activity.

  • Biological Activity: : These interactions can lead to effects such as inhibition of enzymatic activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidine

  • 1-[(4-methoxyphenyl)sulfonyl]piperidine

  • 4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazole

Uniqueness: The uniqueness of 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine lies in its combined structural features: a triazole ring with an isopropylsulfanyl group, a piperidine ring, and a methoxyphenyl sulfonyl moiety. This combination provides a distinctive profile in terms of chemical reactivity and potential biological activity.

This compound stands out for its versatility in chemical reactions and its broad range of applications, making it a compound of significant interest in various fields.

Properties

IUPAC Name

4-(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3S2/c1-5-23-18(20-21-19(23)27-14(2)3)15-10-12-22(13-11-15)28(24,25)17-8-6-16(26-4)7-9-17/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUDFPHGLHRBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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